Cas no 171178-37-3 (7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one)
![7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one structure](https://ja.kuujia.com/scimg/cas/171178-37-3x500.png)
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one
- 7-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one
- 7-Fluoropyrido[4,3-d]pyrimidin-4-ol
- 7-fluoro-4-oxo-3H-pyrido[4,3-d]pyrimidine
- AKOS001855637
- InChI=1/C7H4FN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
- 7-FLUORO-3H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE
- SCHEMBL8564342
- LWRUMQJSJBZUCC-UHFFFAOYSA-
- SCHEMBL6836452
- DB-350756
- 171178-37-3
- LWRUMQJSJBZUCC-UHFFFAOYSA-N
-
- インチ: InChI=1S/C7H4FN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
- InChIKey: LWRUMQJSJBZUCC-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=CN=C1F)C(=NC=N2)O
計算された属性
- せいみつぶんしりょう: 165.03383992g/mol
- どういたいしつりょう: 165.03383992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 54.4Ų
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029181806-5g |
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one |
171178-37-3 | 95% | 5g |
$4,310.25 | 2022-04-02 | |
Alichem | A029181806-1g |
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one |
171178-37-3 | 95% | 1g |
$1,577.18 | 2022-04-02 |
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-oneに関する追加情報
Professional Introduction to Compound with CAS No. 171178-37-3 and Product Name: 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one
The compound with the CAS number 171178-37-3 and the product name 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrido[4,3-d]pyrimidine scaffold, a class of molecules that has garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The introduction of a fluorine atom at the 7-position of the pyrido[4,3-d]pyrimidine core enhances its pharmacological properties, making it a promising candidate for further investigation.
Pyrido[4,3-d]pyrimidines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The structural framework of these compounds allows for modifications at various positions, which can fine-tune their biological effects. Among these modifications, the introduction of fluorine atoms has been shown to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. The compound 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one is no exception and has been studied for its potential therapeutic applications.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated pyrido[4,3-d]pyrimidines in developing novel therapeutic agents. Studies have demonstrated that these compounds can interact with biological targets in unique ways due to the electronic properties of fluorine. For instance, the electron-withdrawing nature of fluorine can enhance the binding affinity of a drug molecule to its target receptor. Additionally, fluorine atoms can influence the metabolic stability of a compound by preventing unwanted degradation processes.
The synthesis of 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the fluorine atom at the 7-position is a critical step in the synthesis and requires precise control to avoid side reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve this modification efficiently.
One of the most compelling aspects of 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one is its potential application in oncology research. Preclinical studies have shown that this compound exhibits inhibitory activity against various cancer cell lines by targeting key signaling pathways involved in tumor growth and progression. The fluorine atom enhances its ability to interact with enzymes such as kinases, which are often overexpressed in cancer cells. This interaction can lead to the disruption of abnormal signaling pathways and ultimately inhibit tumor growth.
In addition to its antitumor properties, 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one has shown promise in other therapeutic areas as well. For example, it has been investigated for its potential as an antiviral agent due to its ability to interfere with viral replication processes. The structural features of this compound allow it to mimic natural nucleoside analogs, thereby inhibiting viral enzymes that are essential for replication.
The pharmacokinetic profile of 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one is another area of interest. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in animal models. The presence of the fluorine atom contributes to its stability in biological systems and prolongs its half-life, which is crucial for achieving therapeutic efficacy.
Recent advancements in computational chemistry have also played a significant role in understanding the behavior of 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one at both molecular and cellular levels. Molecular docking studies have been used to predict how this compound interacts with various biological targets. These studies provide valuable insights into its mechanism of action and help guide further optimization efforts.
The development of 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one as a therapeutic agent is still in progress, but preliminary results are encouraging. Researchers are actively exploring ways to improve its efficacy and safety profiles through structural modifications and combination therapies. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) is expected to accelerate the discovery process.
In conclusion,7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one represents a promising candidate for further development in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive option for treating various diseases. As research continues to uncover new applications for this compound,7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one is poised to make significant contributions to modern medicine.
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